APcK110

Content Navigation

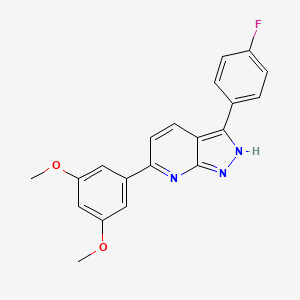

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

APcK110 (CAS 1001083-74-4) is a highly potent, structure-based pyrazolopyridine inhibitor of the c-Kit receptor tyrosine kinase, primarily utilized as a high-fidelity pharmacological probe in hematological research. As a targeted small molecule, it demonstrates robust baseline solubility in standard in vitro assay buffers and high stability for in vivo administration, making it a reliable precursor for studying acute myeloid leukemia (AML) and mastocytosis models. Unlike broad-spectrum kinase inhibitors, APcK110 was specifically engineered to target the c-Kit binding pocket, providing researchers and assay developers with a distinct, quantifiable suppression profile against both wild-type and mutated c-Kit variants, thereby ensuring reproducible downstream inhibition of the PI3K/Akt and Stat signaling pathways [1].

Procurement of generic tyrosine kinase inhibitors (TKIs) like imatinib or dasatinib often fails to provide adequate suppression in specific challenging AML models, particularly those driven by wild-type c-Kit or the D816V mutation. Imatinib is largely ineffective against the D816V mutant and exhibits significantly lower anti-proliferative potency in stem cell factor (SCF)-responsive wild-type lines such as OCI/AML3. Dasatinib, while active against some mutants, functions as a dual ABL/SRC inhibitor, introducing off-target variables that complicate the interpretation of c-Kit-specific phenotypic responses. Consequently, substituting APcK110 with these standard TKIs in assay development leads to incomplete target suppression, higher required dosing concentrations, and reduced assay reproducibility when isolating c-Kit-dependent apoptotic pathways[1].

Enhanced Anti-Proliferative Potency in SCF-Responsive AML Assays

In comparative MTT assays utilizing the SCF-responsive OCI/AML3 cell line, APcK110 demonstrates a significantly stronger anti-proliferative effect than standard clinical TKIs. At a concentration of 250 nM over 72 hours, APcK110 reduced cell viability to 35%, whereas dasatinib and imatinib only reduced viability to 48% and 52%, respectively. The average IC50 for APcK110 under these conditions was quantified at 175 nM [1].

| Evidence Dimension | Cell viability at 250 nM (72h) |

| Target Compound Data | 35% viability (IC50 = 175 nM) |

| Comparator Or Baseline | Dasatinib (48% viability) and Imatinib (52% viability) |

| Quantified Difference | 13-17% greater reduction in cell viability compared to generic TKIs |

| Conditions | OCI/AML3 cell line, 72-hour MTT assay |

Procuring APcK110 ensures higher assay sensitivity and requires lower compound loading to achieve target suppression in wild-type AML models.

In Vivo Processability and Xenograft Survival Extension

APcK110 exhibits sufficient physiological stability and bioavailability to function effectively in complex in vivo models without rapid degradation. In a NOD-SCID mouse xenograft model injected with OCI/AML3 cells, intraperitoneal administration of APcK110 every other day significantly extended overall survival compared to the phosphate-buffered saline (PBS) control group (p = 0.02) [1].

| Evidence Dimension | In vivo survival extension |

| Target Compound Data | Significant survival extension (p = 0.02) |

| Comparator Or Baseline | PBS vehicle control |

| Quantified Difference | Statistically significant increase in survival duration |

| Conditions | NOD-SCID mice, OCI/AML3 intravenous injection, intraperitoneal dosing |

Validates the compound's formulation compatibility and stability for procurement in long-term, high-value translational animal studies.

Quantitative Cleavage of Apoptotic Biomarkers for Workflow Reliability

APcK110 provides a reliable mechanism for inducing measurable apoptosis in AML screening assays. Treatment with 500 nM APcK110 triggers distinct, quantifiable cleavage of caspase-3 and poly(ADP-ribose) polymerase (PARP), shifting cells into the sub-G0 phase within 2 hours. This apoptotic induction is directly linked to its dose-dependent inhibition of Kit, Stat3, Stat5, and Akt phosphorylation [1].

| Evidence Dimension | Apoptotic pathway activation |

| Target Compound Data | Complete cleavage of caspase-3 and PARP at 500 nM |

| Comparator Or Baseline | Untreated baseline |

| Quantified Difference | Measurable shift to sub-G0 phase within 2 hours |

| Conditions | OCI/AML3 cells, Western immunoblotting and propidium iodide staining |

Provides a highly reproducible positive control for apoptosis and kinase signaling assays, reducing batch-to-batch variability in laboratory workflows.

Preclinical Xenograft Modeling for Hematological Malignancies

Due to its proven in vivo stability and capacity to significantly extend survival in NOD-SCID mice (p = 0.02), APcK110 is the recommended c-Kit inhibitor for long-term translational xenograft studies where compound degradation or poor bioavailability would otherwise compromise results[2].

High-Sensitivity In Vitro Screening of Wild-Type c-Kit Lines

In assay environments utilizing SCF-responsive wild-type cell lines (such as OCI/AML3), APcK110 should be prioritized over imatinib or dasatinib. Its lower IC50 (175 nM) and stronger reduction of cell viability ensure that researchers achieve complete target suppression without the confounding off-target effects associated with dual ABL/SRC inhibitors[1].

Mechanistic Profiling of the PI3K/Akt and Stat Signaling Axes

APcK110 is highly suitable as a pharmacological probe for dissecting downstream kinase networks. Its rapid, dose-dependent inhibition of Kit, Stat3, Stat5, and Akt phosphorylation makes it an ideal standardized reagent for Western blotting and flow cytometry workflows requiring a reliable induction of caspase-dependent apoptosis [1].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

Explore Compound Types